2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Description
“2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C13H20BNO3 . It has a molecular weight of 249.12 g/mol . The compound is also known by other names such as “6-Methoxy-2-picoline-4-boronic acid pinacol ester” and "2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine" .
Molecular Structure Analysis
The InChI string for this compound is “InChI=1S/C13H20BNO3/c1-9-7-10(8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=NC(=C2)OC)C" . These strings provide a detailed representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 249.1536237 g/mol . The topological polar surface area is 40.6 Ų .Scientific Research Applications
Synthesis and Crystal Structure
This compound and related derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis and crystal structure analysis of compounds containing the dioxaborolan-2-yl moiety have been extensively studied. These compounds are synthesized through a multi-step substitution reaction, with their structures confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are also optimized using density functional theory (DFT), revealing their physicochemical properties and providing insights into their potential applications in material science and molecular electronics (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Further investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds offer insights into their reactivity and interaction with other molecules. This is crucial for designing molecules with specific properties for use in catalysis, drug delivery, and the development of new materials (Huang et al., 2021).
Isotope-labeled Compounds Synthesis
The compound has been utilized in the synthesis of isotope-labeled compounds, such as [(13)CD3]-TAK-459, an HSP90 inhibitor. This process involves synthesizing the key intermediate from 2,6-dibromopyridine and stable isotope-labeled sodium methoxide. Such labeled compounds are essential for tracking the distribution and metabolism of drugs within biological systems, providing valuable information for drug development and pharmacokinetic studies (Plesescu et al., 2014).
Combinatorial Chemistry
It also finds application as a bifunctional building block in combinatorial chemistry, aiding in the synthesis of a wide array of compounds with potential pharmaceutical applications. The unique structural features of this compound, such as the dioxaborolane ring and its orientation, influence its chemical reactivity and stability, making it a versatile tool in organic synthesis (Sopková-de Oliveira Santos et al., 2003).
Kinetics and Mechanism of Electrophilic Substitution
The kinetics and mechanism of electrophilic substitution reactions involving pyridine derivatives have been explored, highlighting the compound's role in understanding the reactivity of heteroaromatic compounds. This research provides foundational knowledge for designing synthetic pathways and optimizing reaction conditions in organic chemistry (Katritzky et al., 1970).
properties
IUPAC Name |
2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-10(8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAIVVLJZQNXNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674932 |
Source
|
Record name | 2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1083168-87-9 |
Source
|
Record name | 2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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